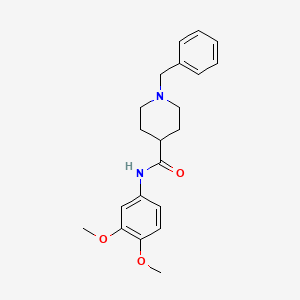![molecular formula C17H17N3OS B6084129 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide, also known as BMT-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been studied for its anti-inflammatory properties, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide works by targeting the microtubule network in cells, which is essential for cell division and growth. It binds to tubulin, a protein that makes up the microtubules, and disrupts the formation of the microtubule network. This disruption leads to the inhibition of cell growth and division, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been shown to have anti-angiogenic effects, meaning it inhibits the formation of new blood vessels that are necessary for tumor growth. 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has also been found to have anti-metastatic effects, meaning it inhibits the spread of cancer cells to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its specificity for targeting the microtubule network, which allows for precise and targeted experiments. Additionally, 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been shown to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, one limitation of using 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide is its solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide. One area of interest is the development of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide analogs with improved solubility and specificity. Additionally, further studies are needed to explore the potential therapeutic applications of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide in other diseases, such as neurodegenerative disorders. Finally, the development of more effective drug delivery systems for 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide could lead to improved clinical outcomes in cancer treatment.
Méthodes De Synthèse
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide involves the reaction of 2-(methylthio)benzimidazole with 2-bromo-N-(2-methylphenyl)acetamide in the presence of a base. The resulting product is purified through column chromatography to obtain 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide in its pure form.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-6-2-3-7-13(12)20-17(21)11-22-10-16-18-14-8-4-5-9-15(14)19-16/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDYKVFZFNQEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-(1H-benzoimidazol-2-ylmethylsulfanyl)-N-(O-tolyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
![4-bromo-1-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6084057.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6084081.png)
![methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B6084082.png)
![N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6084083.png)
![2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B6084090.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6084097.png)
![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
![2-(2-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B6084115.png)
![(3-chlorophenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084132.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B6084139.png)
